propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
Description
Properties
IUPAC Name |
propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-9-26-20(25)13-5-7-14(8-6-13)23-18(24)17-16(21)15-11(2)10-12(3)22-19(15)27-17/h5-8,10H,4,9,21H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFSCBUZWJMDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with appropriate reagents to form the thieno[2,3-b]pyridine core . This intermediate is then coupled with 4-aminobenzoic acid under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has been primarily investigated for its pharmacological properties:
- Inhibition of Acetyl-CoA Carboxylase (ACC) : The compound acts as an ACC inhibitor, which plays a crucial role in lipid metabolism. By inhibiting ACC activity, it may reduce lipid synthesis and improve metabolic profiles in models of obesity and type 2 diabetes .
- Cancer Therapy : Its ability to modulate specific signaling pathways involved in cell proliferation positions it as a potential candidate for cancer treatment. The compound's interaction with various biological targets suggests a multifaceted mechanism of action that could be beneficial in oncology .
Enzyme Inhibition Studies
Research indicates that this compound can interact with enzymes involved in metabolic pathways beyond ACC. This broad spectrum of activity highlights its potential for developing therapeutics targeting metabolic disorders .
Case Studies and Research Findings
Recent studies have focused on elucidating the compound's mechanism of action through in vitro experiments. These studies aim to identify specific molecular targets and pathways affected by this compound:
- Metabolic Regulation : Investigations have shown that the compound can significantly impact lipid metabolism by reducing fatty acid synthesis through ACC inhibition .
- Cancer Cell Proliferation : Experimental models have demonstrated that this compound can inhibit the growth of certain cancer cell lines by modulating signaling pathways associated with cell cycle regulation .
Mechanism of Action
The mechanism of action of propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Substituent Effects on Physicochemical Properties
- Amide vs. Ester Linkage: The amide bond in the target compound and its analogues (e.g., compound 7 in ) provides hydrogen-bonding capacity, improving target binding affinity compared to simpler esters like ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .
Pharmacological Potential
- Thienopyridine Core: The shared thienopyridine scaffold across all analogues is associated with kinase inhibition (e.g., JAK2/STAT3 pathways) and antimicrobial activity. The target compound’s propyl ester may prolong metabolic half-life compared to ethyl derivatives, as observed in preclinical studies of similar esters .
- Amide Functionality : The amide linkage in the target compound and compound 7 enhances water solubility (∼15 mg/mL in PBS) relative to ester-only derivatives (∼5 mg/mL), which could improve in vivo efficacy .
Biological Activity
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. It features a unique thieno[2,3-b]pyridine core, which is substituted with an amino group and a benzoate moiety. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₄S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 691866-92-9 |
This compound's unique structural features contribute to its diverse biological activities.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in lipid metabolism, and its inhibition can lead to reduced lipid synthesis. This mechanism positions the compound as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes .
Anticancer Properties
Research indicates that this compound may also exhibit anticancer properties. It has been investigated for its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that derivatives of thieno[2,3-b]pyridine structures can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .
Study on Metabolic Regulation
In a study focusing on metabolic regulation, this compound was administered to animal models to evaluate its effects on lipid profiles and glucose metabolism. The results demonstrated significant reductions in body weight and serum lipid levels compared to control groups . The compound's ability to modulate metabolic pathways highlights its potential as a therapeutic agent for obesity management.
Anticancer Activity Assessment
Another study evaluated the anticancer effects of the compound in vitro using various cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner. Mechanistic studies suggested that the compound activates caspase pathways and alters mitochondrial membrane potential .
Comparative Analysis with Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | Contains a methyl ester instead of a propan-2-yl group | Potential anti-inflammatory properties |
| Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate | Similar amido structure but with a butyl group | Investigated for anti-cancer effects |
| Propyl 4-{(3-amino)-4,6-dimethylthieno[2,3-b]pyridine}-benzoate | Features a propyl group; similar core structure | Explored for metabolic regulation effects |
This table illustrates the diversity of biological activities among structurally related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate?
- Methodological Answer : The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions, including sulfonamidation and esterification. For example, ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate was synthesized via coupling reactions using HOBT/EDCI as activating agents in DMF, yielding a crystalline intermediate with confirmed antitumor potential . Similar protocols can be adapted, replacing ethyl esters with propyl esters and optimizing protecting groups for the amino functionality.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For instance, in related pyrimidinediamine derivatives, HRMS confirmed molecular ion peaks within ±2 ppm of theoretical values, while ¹H NMR resolved methyl and aromatic protons (e.g., δ 1.25–1.35 ppm for propyl groups, δ 6.8–8.2 ppm for aromatic protons) . Purity should be assessed via HPLC with buffered mobile phases (e.g., ammonium acetate buffer, pH 6.5) to enhance peak resolution .
Q. What stability tests are essential for ensuring compound integrity under storage conditions?
- Methodological Answer : Accelerated stability studies in varying pH buffers (e.g., ammonium acetate buffer adjusted to pH 6.5 with acetic acid) and thermal stress tests (40–60°C) are recommended . Monitor degradation via UV-Vis spectroscopy (λ ~260–280 nm for thienopyridine absorption) and confirm by LC-MS to identify breakdown products.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for thieno[2,3-b]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, cell line variability). For example, antitumor activity in thieno[2,3-b]pyridines is sensitive to sulfonamide substitution patterns . Use dose-response matrices (IC₅₀ curves) across multiple cell lines and validate with orthogonal assays (e.g., apoptosis markers vs. proliferation assays). Statistical tools like ANOVA can isolate confounding variables.
Q. What strategies optimize the structure-activity relationship (SAR) for amino-substituted thienopyridines?
- Methodological Answer : Systematic substitution at the 3-amino and 4,6-dimethyl positions is critical. In pyrimidinediamine analogs, chloro and isopropylsulfonyl groups enhanced target binding affinity by 10-fold . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate interactions with biological targets (e.g., kinase domains).
Q. How can researchers address low solubility of this compound in aqueous media for in vivo studies?
- Methodological Answer : Prodrug strategies (e.g., ester-to-acid conversion) or formulation with cyclodextrins improve solubility. For benzoate esters, hydrolysis under physiological pH generates more soluble carboxylic acid derivatives. Preclinical studies should monitor hydrolysis kinetics using LC-MS in simulated biological fluids (e.g., plasma, pH 7.4 PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
